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Compound of Interest

Compound Name:
1-(3-Amino-4-

(methylamino)phenyl)ethanone

Cat. No.: B099019 Get Quote

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 1-(3-Amino-4-
(methylamino)phenyl)ethanone, a compound of interest for researchers, scientists, and

professionals in drug development. The document outlines predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established

spectroscopic principles. It also includes standardized experimental protocols for acquiring

such data and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(3-Amino-4-
(methylamino)phenyl)ethanone, based on its chemical structure and known spectroscopic

values for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2-7.4 d 1H Ar-H

~6.8-7.0 dd 1H Ar-H

~6.6-6.7 d 1H Ar-H

~4.5 (broad) s 2H -NH₂

~2.8-3.0 s 3H Ar-NH-CH₃

~2.5 s 3H -C(O)CH₃

~2.8 (broad) q 1H Ar-NH-CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~198 C=O

~150 Ar-C-NHCH₃

~145 Ar-C-NH₂

~130 Ar-C

~125 Ar-CH

~118 Ar-CH

~115 Ar-CH

~30 Ar-NH-CH₃

~26 -C(O)CH₃

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Functional Group Description

3450-3300 N-H
Primary amine stretching (two

bands)

3350-3310 N-H Secondary amine stretching

3100-3000 C-H Aromatic C-H stretching

2960-2850 C-H Aliphatic C-H stretching

~1670 C=O Aromatic ketone stretching

1620-1580 C=C Aromatic C=C bending

1360 C-H Methyl C-H bending

1300-1200 C-N Aromatic amine C-N stretching

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Ion

164 [M]⁺ (Molecular Ion)

149 [M - CH₃]⁺

121 [M - CH₃CO]⁺

43 [CH₃CO]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters may require optimization for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Amino-4-
(methylamino)phenyl)ethanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

¹³C NMR Parameters:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Proton decoupling: Broadband decoupling

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or after separation by gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu using a

quadrupole or time-of-flight (TOF) mass analyzer.

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an

organic compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Amino-4-
(methylamino)phenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b099019#1-3-amino-4-methylamino-
phenyl-ethanone-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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